5-Chloroisoquinoline-7-carbaldehyde is a chemical compound classified within the isoquinoline family, which consists of heterocyclic aromatic organic compounds. This specific compound features a chloro substituent at the 5-position and an aldehyde group at the 7-position of the isoquinoline ring structure. Isoquinolines are recognized for their extensive biological activities and are frequently utilized in the development of pharmaceuticals and agrochemicals . The structural formula for 5-Chloroisoquinoline-7-carbaldehyde is C10H6ClNO, with a molecular weight of 191.61 g/mol.
The synthesis of 5-Chloroisoquinoline-7-carbaldehyde can be achieved through various methods, primarily focusing on chlorination and formylation processes:
In industrial production, continuous flow processes may be utilized to enhance yield and purity. Automated reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which are critical for efficient synthesis.
The molecular structure of 5-Chloroisoquinoline-7-carbaldehyde consists of an isoquinoline core with specific substituents:
This structure indicates a fused bicyclic system that contributes to its chemical reactivity and biological activity.
5-Chloroisoquinoline-7-carbaldehyde undergoes various chemical reactions that include:
The ability of 5-Chloroisoquinoline-7-carbaldehyde to participate in these reactions makes it a versatile intermediate in synthetic organic chemistry.
The mechanism of action for 5-Chloroisoquinoline-7-carbaldehyde largely depends on its application in medicinal chemistry. It may function as an enzyme inhibitor or receptor ligand. The aldehyde group has the potential to form covalent bonds with nucleophilic residues within enzyme active sites, leading to inhibition. Additionally, the chloro substituent can enhance binding affinity through hydrophobic interactions and halogen bonding .
Property | Value |
---|---|
Molecular Weight | 191.61 g/mol |
IUPAC Name | 5-chloroisoquinoline-7-carbaldehyde |
InChI Key | XHHFDDKKSOISFI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CN=C2C=O)C(=C1)Cl |
5-Chloroisoquinoline-7-carbaldehyde has several significant applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3